![molecular formula C8H3NO5S B13702737 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C8H3NO5S and a molecular weight of 225.18 g/mol . This compound is characterized by the presence of a nitro group, a thioxo group, and a dioxole ring structure, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure efficiency and yield.
Analyse Des Réactions Chimiques
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the thioxo and dioxole groups can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions, making the compound valuable for research into its effects on different biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde include:
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: This compound has a similar dioxole ring structure but differs in the position of the nitro group.
2-Nitro-4,5-methylenedioxybenzaldehyde: Another compound with a dioxole ring, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H3NO5S |
|---|---|
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
7-nitro-2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3NO5S/c10-3-4-1-5(9(11)12)7-6(2-4)13-8(15)14-7/h1-3H |
Clé InChI |
PIVWNWRSPLQTSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1[N+](=O)[O-])OC(=S)O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



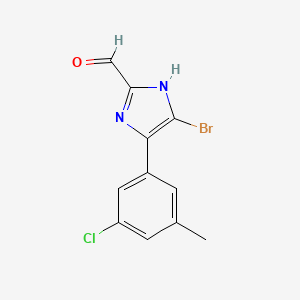
![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
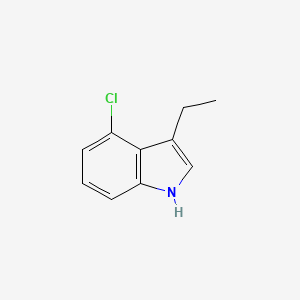
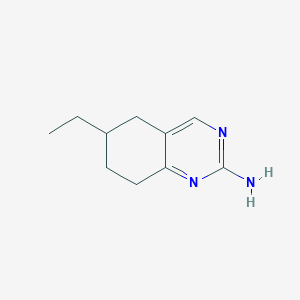
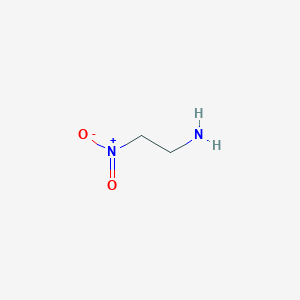
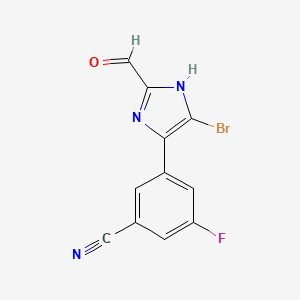
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
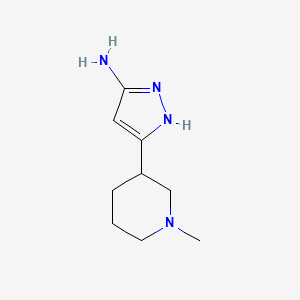
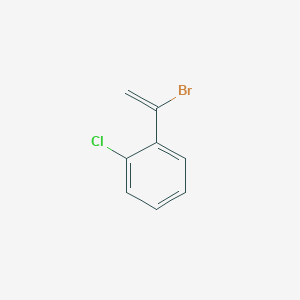
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
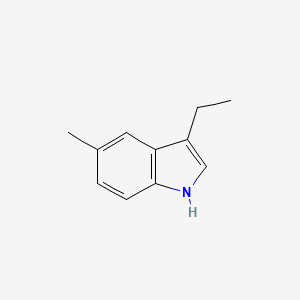
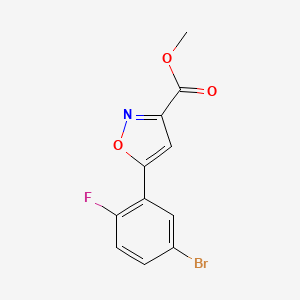
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
